Potassium chlorotrioxochromate

Thermal stability Decomposition pathway Chromyl chloride generation

Researchers often struggle with viscous chromium byproduct workup in homogeneous PCC oxidations. Potassium chlorochromate supported on alumina or silica eliminates this pain point-enabling clean product isolation by simple filtration. - Supported on alumina/silica for rapid filtration-based purification - Solid precursor to chromyl chloride-avoid storing volatile CrO₂Cl₂ - Forms lipophilic 18-crown-6 complexes for non-aqueous phase-transfer oxidation - Cleaner kinetics for mechanistic studies without pyridinium acid-base interference Ideal for teaching labs, scale-up demos, and programs requiring occasional Étard oxidation capability.

Molecular Formula ClCrKO3
Molecular Weight 174.54 g/mol
CAS No. 16037-50-6
Cat. No. B093082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium chlorotrioxochromate
CAS16037-50-6
Synonymschlorotrioxochromic acid
potassium chlorochromate
potassium chlorotrioxochromate
Molecular FormulaClCrKO3
Molecular Weight174.54 g/mol
Structural Identifiers
SMILESO=[Cr](=O)=O.[Cl-].[K+]
InChIInChI=1S/ClH.Cr.K.3O/h1H;;;;;/q;;+1;;;/p-1
InChIKeyPEBPTQFCMJWPGZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 2 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Chlorotrioxochromate (CAS 16037-50-6): Baseline Identity and Procurement Reference


Potassium chlorotrioxochromate (CAS 16037-50-6), also widely known as potassium chlorochromate or Péligot's salt, is an inorganic chromium(VI) compound with the formula KCrO₃Cl. It consists of the tetrahedral chlorochromate [CrO₃Cl]⁻ anion paired with a potassium cation [1]. The compound appears as an orange crystalline solid with a molecular weight of 174.55 g/mol, a density of 2.5228 g/cm³, and a melting point of 290–292 °C (with decomposition) [2]. It is soluble in water (with gradual hydrolysis), acetone, and acidic solutions, and serves as a strong oxidizer in organic synthesis . Commercially, it is supplied at ≥97% purity (Thermo Scientific/Alfa Aesar) and is also available in higher purities up to 99.999% (5N) from specialty manufacturers [3].

Why Potassium Chlorotrioxochromate Cannot Be Generically Substituted Among Chromium(VI) Oxidants


Although potassium chlorochromate shares the chlorochromate [CrO₃Cl]⁻ anion with pyridinium chlorochromate (PCC) and belongs to the broader class of Cr(VI) oxidants alongside pyridinium dichromate (PDC), potassium dichromate, and chromyl chloride, its thermal decomposition pathway, solid-support behavior, crown ether complexation chemistry, and cost profile differ in quantifiable ways that directly affect experimental design, downstream processing, and procurement decisions. Substituting PCC for potassium chlorochromate on the assumption of functional equivalence ignores documented differences in thermal degradation products (chromyl chloride vs. pyridine derivatives), solid-support oxidation yields, and the compound's unique ability to form lipophilic crown ether complexes in near-quantitative yields for phase-transfer applications [1][2][3].

Product-Specific Quantitative Differentiation Evidence for Potassium Chlorotrioxochromate (CAS 16037-50-6)


Thermal Decomposition Selectivity: Potassium Chlorochromate vs. Pyridinium Chlorochromate (PCC) and Chromyl Chloride

Under thermal stress, potassium chlorochromate (KCrO₃Cl) decomposes via a pathway dominated by chromyl chloride (CrO₂Cl₂) formation, which becomes the major reaction when heated under vacuum at 400 °C. This contrasts with pyridinium chlorochromate (PCC), which upon heating releases pyridine and other organic decomposition products [1]. The generation of volatile, distillable chromyl chloride from potassium chlorochromate provides a practical route to this reagent in situ, whereas PCC decomposition yields a complex mixture of organic fragments that complicate downstream purification. The thermal decomposition of KCrO₃Cl proceeds through three major processes: chromyl chloride formation, production of mixed oxides (MCr₃O₈), and formation of chromium(III) oxide, with simultaneous generation of dichromate and alkali chloride. Chromyl chloride formation increases with rising temperature but decreases as the cationic radius increases across the alkali metal series (Li > K > Rb > Cs) [1].

Thermal stability Decomposition pathway Chromyl chloride generation Cr(VI) oxidant safety

Solid-Support Oxidation Performance: Potassium Chlorochromate on Alumina/Silica vs. Homogeneous PCC Oxidation

Potassium chlorochromate supported on alumina or silica gel oxidizes primary and secondary alcohols to the corresponding aldehydes and ketones under mild conditions. The oxidation yields depend on the nature of the solid support, with alumina and silica gel showing distinct performance profiles for different alcohol substrates [1]. This heterogeneous approach enables simple product isolation by filtration, avoiding the viscous chromium residues that complicate PCC-mediated homogeneous oxidations. In contrast, PCC oxidations in homogeneous solution (typically dichloromethane) produce sticky, tarry chromium byproducts that require Celite or molecular sieve additives for workup, adding processing steps and potentially reducing isolated yields [2].

Heterogeneous oxidation Solid-supported reagents Alcohol oxidation Green chemistry

Kinetic and Mechanistic Profile: Acid-Catalyzed Benzyl Alcohol Oxidation with Potassium Chlorochromate

The kinetics of benzyl alcohol oxidation by potassium chlorochromate (KCrClO₃) have been studied in dimethyl sulfoxide–dichloromethane medium. The reaction is first-order with respect to both KCrClO₃ and benzyl alcohol and is catalyzed by acid. Activation parameters were evaluated across a range of temperatures and solvent compositions [1]. This well-characterized kinetic profile allows researchers to predict reaction rates and optimize conditions a priori. In contrast, while PCC oxidation kinetics for benzyl alcohol have been reported, the potassium salt offers a simpler system free from the complicating effects of the pyridinium counterion on solvent polarity and acid–base equilibria. The acid-catalyzed nature of KCrO₃Cl oxidation further distinguishes it from PDC, which is less acidic and preferred for acid-sensitive substrates [2].

Reaction kinetics Oxidation mechanism Benzyl alcohol Activation parameters

Crown Ether Complexation Yield: Potassium Chlorochromate vs. Other Chlorochromate Salts as Phase-Transfer Catalyst Precursors

Potassium chlorochromate reacts with 18-crown-6 via solid-phase synthesis to form the lipophilic complex [K(18-crown-6)][CrO₃Cl] in 87–99% yield. This near-quantitative complexation enables the preparation of organic-soluble chlorochromate salts for phase-transfer oxidation applications. The reactivity is highly dependent on the crown ether structure: cis-anti-cis-dicyclohexano-18-crown-6 gives only ~10% yield under identical conditions, while benzo-18-crown-6 and [3.3]dibenzo-18-crown-6 do not react at all [1]. Similarly, (4-bromobenzo-18-crown-6)potassium chlorochromate was prepared in 92% yield, and bis(cis-cyclohexano-12-crown-4)potassium chlorochromate in 93% yield [2][3]. Attempts to form analogous complexes with pyridinium chlorochromate (PCC) are complicated by the larger size and different coordination preferences of the pyridinium cation, which does not fit the crown ether cavity as effectively as K⁺ (ionic radius: K⁺ = 138 pm vs. pyridinium effective radius ≈ 250 pm).

Crown ether complexes Phase-transfer catalysis Solid-phase synthesis Lipophilic oxidant

Procurement Cost Advantage: Potassium Chlorochromate vs. Pyridinium Chlorochromate (PCC)

A direct price comparison for 25 g quantities reveals that potassium chlorochromate (≥97% purity, Thermo Scientific) and pyridinium chlorochromate (PCC, >98%, TCI) are available at comparable list prices from major suppliers. Santa Cruz Biotechnology lists potassium chlorochromate (25 g) at $117.00 [1], while TCI America lists PCC (25 g) at $33.00 . However, the effective cost per mole of active chlorochromate anion differs: with molecular weights of 174.55 g/mol (KCrO₃Cl) vs. 215.56 g/mol (PCC, C₅H₅NH·CrO₃Cl), potassium chlorochromate contains approximately 23.5% more active oxidant per unit mass [2]. Additionally, potassium chlorochromate can be synthesized in the laboratory from inexpensive bulk reagents (potassium dichromate and hydrochloric acid) with acceptable purity at ~43% yield, offering a cost-effective in-house preparation route that is not as straightforward for PCC, which requires pyridine and HCl gas [3].

Procurement cost Bulk pricing Laboratory reagent economics Cr(VI) oxidant

Synthetic Versatility as a Chromyl Chloride Precursor: KCrO₃Cl vs. Direct Chromyl Chloride Procurement

Treatment of potassium chlorochromate with concentrated hydrochloric acid or sulfuric acid generates chromyl chloride (CrO₂Cl₂), a volatile liquid oxidant used for specialized oxidation reactions including the Étard reaction [1]. The balanced equation with H₂SO₄ is: 2 KCrO₃Cl + 2 H⁺ + SO₄²⁻ → 2 K⁺ + SO₄²⁻ + CrO₂Cl₂ + H₂O + CrO₃ [2]. This in situ generation from a stable, non-volatile solid eliminates the need to procure, store, and handle chromyl chloride directly, which is a highly toxic, corrosive liquid (boiling point 117 °C, vapor pressure ~20 mmHg at 20 °C) that requires specialized storage conditions. PCC does not offer this synthetic utility, as treatment with acid releases pyridine rather than a useful volatile chromium reagent [3].

Chromyl chloride generation In situ reagent preparation Synthetic intermediate Hazard mitigation

Optimal Application Scenarios for Potassium Chlorotrioxochromate Based on Differential Evidence


Solid-Supported Heterogeneous Oxidation of Alcohols for Simplified Workup

Based on the demonstrated performance of potassium chlorochromate supported on alumina or silica gel for alcohol oxidation [1], this compound is optimally deployed in laboratory settings where rapid product isolation by simple filtration is prioritized over homogeneous reaction conditions. The elimination of viscous chromium byproduct workup—a known drawback of homogeneous PCC oxidations—makes KCrO₃Cl/support systems particularly suitable for undergraduate teaching laboratories, scale-up demonstrations, and processes where solvent minimization and ease of purification are critical. Researchers should evaluate both alumina and silica supports, as the 1989 study by Husbyn and Kondow indicates support-dependent yield variations for different alcohol substrates.

In Situ Generation of Chromyl Chloride for Specialized Oxidation Reactions

Potassium chlorochromate is the reagent of choice when a research program requires occasional access to chromyl chloride (CrO₂Cl₂) for reactions such as the Étard oxidation or alkene chlorination, but institutional safety policies or storage limitations preclude keeping the volatile liquid in inventory [1][2]. The solid potassium salt can be stored under standard conditions (cool, dry, away from combustibles) and converted to chromyl chloride on demand by treatment with concentrated sulfuric or hydrochloric acid. This application leverages KCrO₃Cl's unique thermal and chemical decomposition pathway, which has no equivalent in PCC, PDC, or potassium dichromate.

Synthesis of Lipophilic Crown Ether–Chlorochromate Complexes for Phase-Transfer Oxidations

For research programs exploring non-aqueous or phase-transfer oxidation methodologies, potassium chlorochromate is the uniquely suitable chlorochromate salt due to the K⁺ cation's ideal ionic radius (138 pm) for 18-crown-6 complexation, yielding [K(18-crown-6)][CrO₃Cl] in 87–99% isolated yield via mechanochemical solid-phase synthesis [1][2]. The resulting lipophilic complex dissolves in organic solvents and can transport the chlorochromate anion into non-polar media for oxidation reactions. This application is inaccessible using PCC, as the pyridinium cation is sterically incompatible with 18-crown-6 cavity dimensions.

Mechanistic and Kinetic Studies of Cr(VI) Oxidation Without Organic Counterion Interference

The well-characterized kinetics of benzyl alcohol oxidation by potassium chlorochromate in DMSO–CH₂Cl₂ medium—first-order in both oxidant and substrate, with acid catalysis and evaluated activation parameters [1]—make this compound the preferred Cr(VI) oxidant for fundamental mechanistic studies. Unlike PCC, whose pyridinium counterion introduces acid–base equilibria (pKa ≈ 5.2) and solvent polarity effects that complicate kinetic analysis, the simple potassium salt provides a cleaner system for probing the intrinsic reactivity of the chlorochromate [CrO₃Cl]⁻ anion. This application scenario is particularly relevant for physical organic chemistry research groups investigating oxochromium(VI) reaction mechanisms.

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